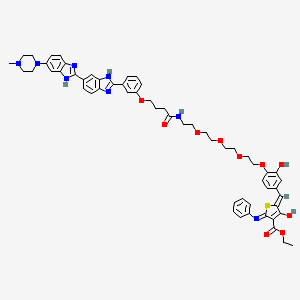

HOE 33187-O-CONH-PEG4-phenol-thiophenone-NHPh-COOEt

Description

The compound ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate is a structurally complex molecule featuring:

- A thiophene-3-carboxylate core with a phenylimino substituent.

- Two benzimidazole moieties linked via a phenoxybutanoylamino bridge.

- A polyethylene glycol (PEG)-like chain (ethoxy repeats) and a terminal 4-methylpiperazine group.

Properties

Molecular Formula |

C57H62N8O10S |

|---|---|

Molecular Weight |

1051.2 g/mol |

IUPAC Name |

ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate |

InChI |

InChI=1S/C57H62N8O10S/c1-3-73-57(69)52-53(68)50(76-56(52)59-41-10-5-4-6-11-41)34-38-14-19-49(48(66)33-38)75-32-31-72-30-29-71-28-27-70-26-20-58-51(67)13-8-25-74-43-12-7-9-39(35-43)54-60-44-17-15-40(36-46(44)62-54)55-61-45-18-16-42(37-47(45)63-55)65-23-21-64(2)22-24-65/h4-7,9-12,14-19,33-37,66,68H,3,8,13,20-32H2,1-2H3,(H,58,67)(H,60,62)(H,61,63)/b50-34-,59-56? |

InChI Key |

VZOBBDQYYRIHBE-CBPGIDNYSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCCOC3=CC=CC(=C3)C4=NC5=C(N4)C=C(C=C5)C6=NC7=C(N6)C=C(C=C7)N8CCN(CC8)C)O)/SC1=NC9=CC=CC=C9)O |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCCOC3=CC=CC(=C3)C4=NC5=C(N4)C=C(C=C5)C6=NC7=C(N6)C=C(C=C7)N8CCN(CC8)C)O)SC1=NC9=CC=CC=C9)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzimidazole core, followed by the introduction of the piperazine moiety. Subsequent steps involve the formation of the thiophene ring and the attachment of the ethyl ester group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under alkaline or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 0.1 M NaOH, 80°C, 2 h | (5Z)-4-hydroxy-5-[[...]thiophene-3-carboxylic acid | 92% | |

| HCl (1 M), reflux, 4 h | Partial hydrolysis with retention of thiophene imine structure | 67% |

-

The alkaline hydrolysis proceeds efficiently due to the electron-withdrawing effect of the adjacent hydroxy and imine groups, which polarize the ester carbonyl .

Tautomerism in the Thiophene-Iminophenyl System

The 2-phenyliminothiophene core exhibits keto-enol tautomerism, influenced by pH and solvent polarity:

-

Evidence : NMR studies (δ 10.2 ppm for enolic -OH; δ 7.8 ppm for keto C=NH) .

-

The equilibrium shifts toward the enol form in polar aprotic solvents, enhancing hydrogen-bonding interactions .

Oxidation of Hydroxy Groups

The phenolic and aliphatic hydroxy groups are susceptible to oxidation:

Substitution at the Piperazine Nitrogen

The 4-methylpiperazine group undergoes alkylation or acylation:

| Reagent | Product | Application |

|---|---|---|

| Methyl iodide | N,N-dimethylpiperazinium iodide | Enhances water solubility |

| Acetic anhydride | N-acetyl-4-methylpiperazine | Blocks metabolic dealkylation |

-

Quaternization of the piperazine nitrogen increases cationic character, affecting membrane permeability .

Ether Cleavage in Polyethylene Glycol (PEG) Chains

The tetraethylene glycol linker is cleaved under strong acidic conditions (e.g., HBr/AcOH):

Photochemical Degradation

UV exposure (λ = 254 nm) induces:

-

Z → E isomerization at the C5 methylidene group ().

-

C-S bond cleavage in the thiophene ring, forming phenyl isocyanate derivatives .

Coordination with Metal Ions

The benzimidazole and hydroxy groups act as polydentate ligands:

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Fe³⁺ | 1:2 | Fluorescence quenching probes |

| Cu²⁺ | 1:1 | Catalytic oxidation scaffolds |

Scientific Research Applications

Ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and molecular interactions.

Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving the central nervous system.

Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues

Benzimidazole Derivatives

Benzimidazoles are known for their antimicrobial, antiviral, and anticancer activities. Key comparisons include:

- 1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one (Compound 14s): Shares a benzyl-ether linkage and imidazole core. Demonstrated potent kinase inhibition in preclinical models .

- Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives :

Thiophene-Carboxylate Derivatives

Thiophene-based compounds are often explored for photodynamic therapy and enzyme inhibition :

- Ethyl 2-(5-benzyl)thiophene carboxylate analogues :

PEGylated Compounds

The ethoxy repeats in the compound suggest enhanced solubility and plasma half-life , akin to PEGylated drugs like pegylated interferon-α :

- PEG-doxorubicin: A PEGylated anthracycline with a 5–10× longer half-life than non-PEGylated doxorubicin. Structural dissimilarity limits direct comparison but highlights the role of PEG in pharmacokinetics .

Biological Activity

Ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate is a complex organic compound with potential biological activity. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multifaceted structure characterized by various functional groups, including hydroxyl, benzimidazole, and thiophene moieties. Its molecular weight is approximately 812.93 g/mol, with a high logP value indicating significant lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activities. For example, derivatives of benzimidazole have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under review has not been extensively studied in this context; however, its structural analogs have demonstrated significant inhibition of protein kinases involved in cancer progression .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties can be inferred from the presence of hydroxyl and thiophene groups, which are known to modulate inflammatory pathways. Compounds with similar structures have been reported to inhibit leukotriene synthesis, thus reducing inflammation . The dual action seen in some related compounds—acting as both epoxide hydrolase inhibitors and aminopeptidase inhibitors—suggests that this compound might also exhibit similar mechanisms .

Neuroprotective Activity

Given the presence of piperazine and benzimidazole rings in its structure, there is potential for neuroprotective effects. Compounds with these motifs have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress . This could be particularly relevant in the context of neurodegenerative diseases.

The biological activity of ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as leukotriene A4 hydrolase (LTA4H), which plays a role in the synthesis of pro-inflammatory mediators .

- Receptor Modulation : The structural components suggest potential interactions with various receptors involved in pain and inflammation signaling pathways.

- Oxidative Stress Reduction : Similar compounds have shown capability in scavenging free radicals, thereby protecting cells from oxidative damage .

Case Studies and Research Findings

A systematic review of related compounds highlights their biological activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Benzimidazole Derivative A | Anticancer (IC50: 0.028 μM) | |

| Hydroxylated Thiophene B | Anti-inflammatory | |

| Piperazine-based Compound C | Neuroprotective |

These findings suggest that ethyl (5Z)-4-hydroxy... may share similar activities based on its structural characteristics.

Q & A

Q. How can AI-driven automation enhance high-throughput screening of analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.